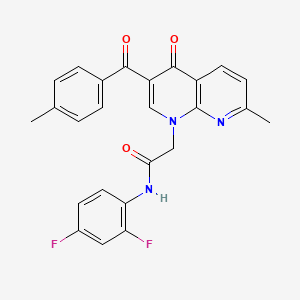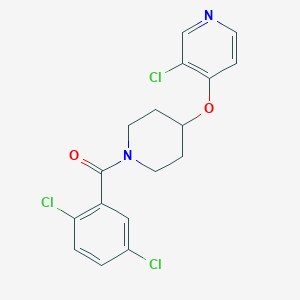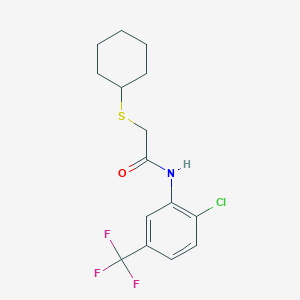
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(cyclohexylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(cyclohexylthio)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a selective antagonist of the kappa opioid receptor, which is involved in the modulation of pain, stress, and addiction.
科学的研究の応用
Chemical Structure and Interactions
Research on similar compounds has highlighted their structural characteristics, including the arrangement of molecules and intermolecular interactions. For instance, studies on related chlorophenyl acetamides have shown that these compounds can form complex three-dimensional arrays through hydrogen bonds and other non-covalent interactions, which are crucial for understanding their chemical behavior and potential applications in materials science (Boechat et al., 2011).
Synthetic Applications
There is considerable interest in the synthetic utility of chlorophenyl acetamides and their derivatives. For example, research has explored their use as intermediates in the synthesis of various biologically interesting compounds. One study detailed the synthesis of novel tetrahydrocarbazole derivatives, indicating the potential of such compounds in drug development and other areas of medicinal chemistry (Fadda et al., 2010).
Metabolism and Environmental Impact
Investigations into the metabolism of chloroacetamide herbicides, which share a core structural motif with N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(cyclohexylthio)acetamide, have provided insights into their environmental fate and potential effects on human health. This includes studies on how these compounds are metabolized by liver microsomes in humans and rats, shedding light on their safety and the risks associated with their use (Coleman et al., 2000).
Novel Chemical Synthesis
Research on the synthesis and structural analysis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and related compounds demonstrates the ongoing development of new chemical entities. Such studies are essential for expanding the toolkit available to chemists and researchers, enabling the discovery of new materials and pharmaceuticals (Ping, 2007).
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NOS/c16-12-7-6-10(15(17,18)19)8-13(12)20-14(21)9-22-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBVJNCEWASPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


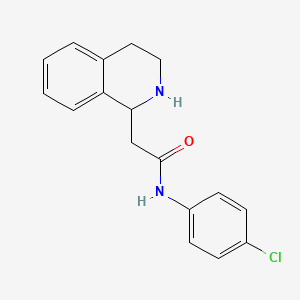
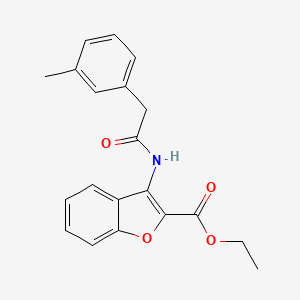



![N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2686762.png)
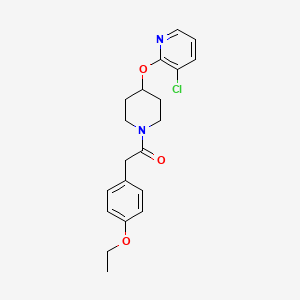


![1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2686768.png)
![N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2686769.png)
